N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compound displays nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability . This can potentially influence various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide typically involves the following steps:
Formation of the dioxido-tetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using suitable oxidizing agents such as hydrogen peroxide or peracids.
Nitration of benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Coupling reaction: The dioxido-tetrahydrothiophene ring is then coupled with the nitrated benzamide under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide: undergoes various chemical reactions, including:
Oxidation: The dioxido-tetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups in the benzamide moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized derivatives of the dioxido-tetrahydrothiophene ring.
Reduction: Amino derivatives of the benzamide moiety.
Substitution: Substituted derivatives at the nitro positions.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide: can be compared with other similar compounds, such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxido-tetrahydrothiophene ring but different substituents on the benzamide moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide: Another derivative with methoxy groups instead of nitro groups on the benzamide moiety.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O7S/c15-11(12-8-1-2-22(20,21)6-8)7-3-9(13(16)17)5-10(4-7)14(18)19/h3-5,8H,1-2,6H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKMIUFQUSEIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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